Superior Correction for Interindividual Variability in Extraction Recovery
In a study quantifying lapatinib in cancer patient plasma, a non-isotope-labeled internal standard (zileuton) failed to correct for interindividual variability in extraction recovery, which varied up to 3.5-fold (range, 16–56%) across patient samples [1]. Only the stable isotope-labeled internal standard (lapatinib-d3) corrected for this variability, underscoring the necessity of isotopically labeled internal standards for reliable quantification in clinical samples [1]. By extension, Zileuton-13C2,15N, as a stable isotope-labeled internal standard, provides equivalent correction capability for zileuton quantification, a critical advantage over unlabeled zileuton when used as an internal standard.
| Evidence Dimension | Correction of interindividual extraction recovery variability |
|---|---|
| Target Compound Data | Zileuton-13C2,15N (by inference): Expected to correct for recovery variability comparable to lapatinib-d3 |
| Comparator Or Baseline | Unlabeled zileuton (used as non-isotope-labeled internal standard): Failed to correct for recovery variability |
| Quantified Difference | Recovery variability range: 16–56% (3.5-fold) in patient plasma; uncorrected by unlabeled internal standard |
| Conditions | LC-MS/MS analysis of lapatinib in human plasma from 6 cancer patients; liquid-liquid extraction |
Why This Matters
Ensures accurate therapeutic drug monitoring and pharmacokinetic evaluation in clinical and research settings by minimizing inter-patient analytical variability.
- [1] Li, W., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC–MS/MS analysis. Journal of Chromatography B, 941, 100-108. View Source
